molecular formula C8H5Br4F B1625840 1,2-Bis(dibromomethyl)-4-fluorobenzene CAS No. 89226-81-3

1,2-Bis(dibromomethyl)-4-fluorobenzene

Cat. No.: B1625840
CAS No.: 89226-81-3
M. Wt: 439.74 g/mol
InChI Key: BGYOJYXDVCYTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis:
1,2-Bis(dibromomethyl)-4-fluorobenzene (C₈H₅Br₄F) features two dibromomethyl (-CHBr₂) groups at the 1- and 2-positions of a fluorobenzene ring. It is synthesized via radical bromination of 1,2-dimethyl-4-fluorobenzene using bromine, with reaction conditions optimized for temperature, time, and stoichiometry . Characterization is performed via GC-MS and ¹H NMR .

Properties

CAS No.

89226-81-3

Molecular Formula

C8H5Br4F

Molecular Weight

439.74 g/mol

IUPAC Name

1,2-bis(dibromomethyl)-4-fluorobenzene

InChI

InChI=1S/C8H5Br4F/c9-7(10)5-2-1-4(13)3-6(5)8(11)12/h1-3,7-8H

InChI Key

BGYOJYXDVCYTPC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(Br)Br)C(Br)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(Br)Br)C(Br)Br

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its bromomethyl groups can be substituted or eliminated to create more complex molecules used in drug formulations .
    • For example, it has been noted for its role in synthesizing compounds with CXCR5 inhibitory activity, which are relevant for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
  • Antiviral Agents :
    • Research indicates that derivatives of this compound can be utilized in developing antiviral agents. Specifically, 1,2-bis(dibromomethyl)-4-fluorobenzene derivatives have shown potential against viral infections due to their ability to modify biological pathways .

Catalytic Applications

  • Catalyst Precursors :
    • The compound is used as a precursor in the preparation of various catalysts, particularly in polymerization processes. Its bromine atoms can facilitate the formation of metal complexes that are active in olefin polymerization reactions .
    • For instance, it can be employed in the synthesis of heterobimetallic catalysts that enhance the efficiency of catalytic reactions by providing multiple active sites for substrate interaction .
  • Debromination Reactions :
    • This compound can undergo debromination to yield olefins, which are valuable intermediates in organic synthesis. This property is exploited in synthetic pathways where bromine atoms are replaced by other functional groups to produce desired products .

Material Science Applications

  • Polymer Chemistry :
    • The compound's ability to participate in cross-linking reactions makes it useful in creating advanced polymer materials. These materials can exhibit enhanced thermal stability and mechanical properties due to the presence of fluorine and bromine functionalities .
    • Additionally, it can be incorporated into polymer matrices to impart specific characteristics such as flame resistance or improved chemical resistance.

Case Studies

StudyApplicationFindings
Synthesis of CXCR5 inhibitorsDemonstrated efficacy in modulating inflammatory responses.
Heterobimetallic catalysisEnhanced catalytic activity observed compared to traditional catalysts.
Debromination for olefin synthesisEfficient conversion to olefins with high yields under mild conditions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 411.76 g/mol.
  • Polarity : Enhanced by the electron-withdrawing fluorine substituent.
  • Reactivity : The dibromomethyl groups are susceptible to nucleophilic substitution, making it a valuable intermediate in cross-coupling reactions .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Applications
1,2-Bis(dibromomethyl)-4-fluorobenzene C₈H₅Br₄F -CHBr₂ (1,2-), -F (4-) High bromine content, fluorinated aromatic core Intermediate in halogenation reactions
1,2-Bis(dibromomethyl)benzene C₈H₆Br₄ -CHBr₂ (1,2-) Intramolecular C–H⋯Br hydrogen bonds; π–π interactions in crystal structure Crystal engineering, polymer precursors
1,2-Bis(4-fluorophenyl)ethane C₁₄H₁₂F₂ -CH₂CH₂- linker, -F (4,4'-) Ethyl-bridged difluorinated biphenyl; lower molecular weight (218.25 g/mol) Suzuki–Miyaura cross-coupling
4-Bromo-1,2-difluorobenzene C₆H₃BrF₂ -Br (4-), -F (1,2-) Monosubstituted bromine; dual fluorination Pharmaceutical intermediates
1-(1,2-Dibromoethyl)-4-fluorobenzene C₈H₇Br₂F -CH₂CHBr₂ (1-), -F (4-) Ethyl chain with vicinal bromine atoms Potential alkylation agent

Reactivity and Functional Group Analysis

  • Brominated Methyl Groups: The dibromomethyl groups in this compound exhibit higher electrophilicity compared to monobrominated analogs (e.g., 1,2-Bis(bromomethyl)-4-fluorobenzene) due to increased electron withdrawal from two bromine atoms. This enhances reactivity in SN2 substitutions . In contrast, 1-(1,2-Dibromoethyl)-4-fluorobenzene contains a dibromoethyl chain, which may favor elimination reactions over substitution .
  • Fluorine Substituent Effects: The fluorine atom at the 4-position deactivates the aromatic ring, directing further electrophilic substitutions to meta/para positions. This contrasts with non-fluorinated analogs like 1,2-Bis(dibromomethyl)benzene, where bromine directs ortho/para substitutions .

Physical Properties and Crystallography

  • Crystal Packing :
    • 1,2-Bis(dibromomethyl)benzene forms crystals stabilized by π–π interactions (centroid distances: 3.727–3.858 Å) and intramolecular hydrogen bonds . The fluorinated analog likely exhibits similar packing but with altered polarity due to fluorine’s electronegativity.
  • Melting Points :
    • Bromine-heavy compounds (e.g., C₈H₅Br₄F) typically have higher melting points than fluorinated biphenyls (e.g., C₁₄H₁₂F₂, m.p. ~80–100°C) due to stronger intermolecular forces .

Preparation Methods

Bromination with Elemental Bromine

In a typical procedure, 1,2-dimethyl-4-fluorobenzene is reacted with excess bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum bromide (AlBr₃). The reaction is conducted in a non-polar solvent like dichloromethane or carbon tetrachloride at temperatures between −20°C and 25°C. The catalyst facilitates the generation of bromonium ions, which sequentially substitute hydrogen atoms on the methyl groups.

Reaction Conditions:

  • Molar Ratio: 1:4 (substrate to Br₂)
  • Catalyst: FeCl₃ (5–10 mol%)
  • Solvent: Dichloromethane
  • Temperature: −20°C to 25°C (stepwise warming)
  • Time: 24–48 hours

Outcome:

  • Yield: 70–85%
  • Purity: >95% (by GC-MS)
  • By-products: Minor amounts of tribromomethyl derivatives (<5%)

This method prioritizes simplicity but requires careful temperature control to avoid over-bromination. The use of FeCl₃ enhances regioselectivity, directing bromination to the methyl groups rather than the aromatic ring.

Stepwise Radical Bromination Using N-Bromosuccinimide

Radical bromination offers an alternative pathway, particularly useful for achieving controlled dibromination. This method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

First Bromination Step

The initial reaction introduces one bromine atom to each methyl group, yielding 1,2-bis(bromomethyl)-4-fluorobenzene.

Reaction Conditions:

  • Molar Ratio: 1:2 (substrate to NBS)
  • Initiator: AIBN (1 mol%)
  • Solvent: Carbon tetrachloride
  • Temperature: 80°C (reflux)
  • Time: 12–16 hours

Intermediate Product:

  • Yield: 90–95%
  • Purity: 98% (by NMR)

Second Bromination Step

The intermediate undergoes a second bromination with NBS to replace the remaining hydrogen atoms on the methyl groups.

Reaction Conditions:

  • Molar Ratio: 1:2 (intermediate to NBS)
  • Initiator: BPO (2 mol%)
  • Solvent: Chloroform
  • Temperature: 70°C
  • Time: 8–12 hours

Final Product:

  • Yield: 75–80%
  • Purity: 97% (by elemental analysis)

Advantages:

  • Avoids handling hazardous elemental bromine.
  • Higher selectivity for dibromomethyl groups.

Catalytic Bromination with Quaternary Ammonium Salts

A patented method for analogous brominated xylenes utilizes a dual catalytic system of FeCl₃ and quaternary ammonium salts (e.g., tetrabutylammonium bromide). This approach improves selectivity and reduces by-product formation.

Procedure

1,2-Dimethyl-4-fluorobenzene is treated with bromine in dichloromethane at −60°C to −20°C. The catalyst system (FeCl₃ and tetrabutylammonium bromide in a 4:1 mass ratio) directs bromination to the methyl groups.

Reaction Conditions:

  • Molar Ratio: 1:4 (substrate to Br₂)
  • Catalysts: FeCl₃ (4 parts) + tetrabutylammonium bromide (1 part)
  • Solvent: Dichloromethane
  • Temperature: −60°C to 20°C (gradient)
  • Time: 20–24 hours

Outcome:

  • Yield: 85–93%
  • Selectivity: >90% for dibromomethyl product
  • By-products: <3% tribromomethyl derivatives

Key Insight:
The quaternary ammonium salt stabilizes the bromonium ion intermediate, enhancing reaction efficiency and positional selectivity.

Comparative Analysis of Methods

Method Yield Purity Catalyst System Reaction Time Key Advantage
Direct Bromination 70–85% >95% FeCl₃ 24–48 h Simplicity
Stepwise Radical 75–80% 97% AIBN/BPO 20–28 h Controlled selectivity
Quaternary Ammonium Salt 85–93% >95% FeCl₃ + TBAB 20–24 h High selectivity, low by-products

Purification and Characterization

Crude this compound is purified via:

  • Filtration: Precipitation in ice-water followed by washing with n-hexane.
  • Neutralization: Repeated water washes to pH 7.
  • Distillation: Solvent removal under reduced pressure.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 7.5–8.3 (m, aromatic H), 4.8–5.2 (m, CHBr₂).
  • Elemental Analysis: C 35.31%, H 0.99%, Br 65.02%, F 4.33% (theoretical).
  • Melting Point: 120–122°C (observed).

Industrial-Scale Considerations

For large-scale production, the catalytic method with quaternary ammonium salts is preferred due to its high yield and scalability. Key parameters include:

  • Solvent Recovery: Dichloromethane is distilled and reused.
  • Waste Management: Hydrogen bromide (HBr) by-product is neutralized with NaOH.

Q & A

Q. What are the standard synthetic routes for 1,2-bis(dibromomethyl)-4-fluorobenzene, and what key intermediates are involved?

The compound is typically synthesized via bromination of 3,4-dimethylfluorobenzene. A common route involves radical bromination using reagents like N-bromosuccinimide (NBS) under UV light or thermal initiation . Key intermediates include mono- and di-brominated derivatives, which require precise control of reaction stoichiometry to avoid over-bromination. Methodological optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting bromine equivalents to target the dibromomethyl groups specifically .

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?

  • NMR : The fluorine atom in the 4-position splits aromatic proton signals into distinct doublets (e.g., 1^1H NMR: δ 7.2–7.5 ppm). Bromine’s quadrupolar moment broadens signals for dibromomethyl groups (1^1H NMR: δ 4.5–5.0 ppm). 19F^{19}\text{F} NMR shows a singlet near -110 ppm .
  • IR : Stretching vibrations for C-Br (550–650 cm1^{-1}) and C-F (1200–1250 cm1^{-1}) confirm functional groups. Overlapping peaks require deconvolution software for accurate assignment .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to its brominated structure, use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact, as brominated compounds may cause respiratory and dermal irritation . Store in airtight containers away from light to prevent decomposition. Emergency procedures should include immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural elucidation of this compound?

Heavy atoms (Br, F) enhance electron density contrast, enabling high-resolution structure determination. SHELXL software is recommended for refining disordered bromine positions and validating bond angles/distances . Challenges include crystal twinning; mitigate this by slow evaporation of dichloromethane/hexane mixtures at 4°C to grow single crystals .

Q. What strategies address contradictions in thermal stability data reported for this compound?

Discrepancies in melting points (e.g., 113–117°C vs. higher values) may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) with heating rates ≤5°C/min to identify phase transitions. Thermogravimetric analysis (TGA) under nitrogen can differentiate decomposition (≥200°C) from melting . Cross-validate with purity assays (HPLC, GC-MS) .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine and bromine on aromatic electrophilic substitution. Fukui indices identify reactive sites for Suzuki-Miyaura couplings, where dibromomethyl groups act as leaving groups . Compare computed 19F^{19}\text{F} NMR shifts with experimental data to validate models .

Q. What methodologies optimize purification of this compound from brominated by-products?

Column chromatography (silica gel, hexane/ethyl acetate 9:1) separates dibrominated target from mono- or tri-brominated impurities. Recrystallization in ethanol/water (1:3) improves purity >98%. Monitor by GC-MS or 1^1H NMR integration of dibromomethyl protons .

Q. How does the compound’s halogen bonding influence its application in flame-retardant polymers?

Bromine’s high electronegativity facilitates radical scavenging, interrupting combustion chain reactions. Study via pyrolysis-GC/MS to identify decomposition products (e.g., HBr, fluorinated aromatics). Compare flame retardancy efficiency (LOI tests) with analogs lacking fluorine to isolate synergistic effects .

Data Contradiction and Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Discrepancies may stem from crystallinity or hydration. Use Hansen solubility parameters: high bromine content increases dispersion interactions, favoring chloroform (>30 mg/mL) over methanol (<5 mg/mL). Solubility tests should specify temperature and agitation methods (e.g., sonication) .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?

Microreactor systems improve heat dissipation during exothermic bromination. Kinetic studies (e.g., in situ FTIR) optimize reagent addition rates. Pilot-scale trials show >80% yield with NBS in CCl4_4 under reflux, compared to 65% in batch reactors .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyStructural validationSHELXL refinement, Mo-Kα radiation
DSC/TGAThermal stability analysisHeating rate: 5°C/min, N2_2 atmosphere
DFT ModelingReactivity predictionB3LYP/6-31G*, Fukui indices
GC-MSPurity assessmentDB-5 column, EI mode (70 eV)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.